Physicochemical Property Differentiation: LogP and Polar Surface Area (PSA) of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid vs. 3-(Cyclopropylcarbamoyl)-5-fluorophenyl Isomer
Computational predictions reveal a significant difference in lipophilicity between 5-(cyclopropylcarbamoyl)-2-fluorophenylboronic acid and its 3-(cyclopropylcarbamoyl)-5-fluorophenyl isomer. The target compound exhibits a predicted LogP of -0.2114, whereas the 3,5-isomer (CAS 1704074-07-6) shows a predicted LogP of +1.0731 [1]. This approximately 1.28 log unit difference corresponds to a theoretical ~19-fold difference in partition coefficient between octanol and water, suggesting the target compound is substantially more hydrophilic and may exhibit distinct solubility and permeability characteristics in biological or biphasic reaction systems [2].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient, Predicted) |
|---|---|
| Target Compound Data | -0.2114 (predicted) |
| Comparator Or Baseline | 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid (CAS 1704074-07-6): +1.0731 (predicted) |
| Quantified Difference | ΔLogP ≈ 1.28 log units (approx. 19-fold difference in partition coefficient) |
| Conditions | Predicted computational values; validation status: predicted/not experimentally validated |
Why This Matters
This difference in predicted lipophilicity directly impacts aqueous solubility and the ability to partition into organic phases during extractive workup of Suzuki coupling reactions.
- [1] Molbase. Entry for (5-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-54-0): Predicted LogP = -0.2114. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews 1971, 71 (6), 525–616. View Source
